Sulfo-EGS

Catalog No.
S3390645
CAS No.
142702-32-7
M.F
C18H18N2Na2O18S2
M. Wt
660.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfo-EGS

CAS Number

142702-32-7

Product Name

Sulfo-EGS

IUPAC Name

disodium;1-[4-[2-[4-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]-4-oxobutanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate

Molecular Formula

C18H18N2Na2O18S2

Molecular Weight

660.5 g/mol

InChI

InChI=1S/C18H20N2O18S2.2Na/c21-11-7-9(39(29,30)31)17(27)19(11)37-15(25)3-1-13(23)35-5-6-36-14(24)2-4-16(26)38-20-12(22)8-10(18(20)28)40(32,33)34;;/h9-10H,1-8H2,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2

InChI Key

IYBKWXQWKPSYDT-UHFFFAOYSA-L

SMILES

C1C(C(=O)N(C1=O)OC(=O)CCC(=O)OCCOC(=O)CCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCC(=O)OCCOC(=O)CCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
  • High efficiency and effectiveness: Sulfo-EGS demonstrates exceptional efficiency in forming stable crosslinks between molecules, making it a valuable tool for various research purposes.
  • Excellent water solubility: The high water solubility of Sulfo-EGS allows for easy handling and preparation in aqueous solutions, which are commonly used in biological experiments.
  • Stability under various conditions: Sulfo-EGS maintains its stability across a range of pH and temperature conditions, ensuring reliable results in diverse experimental settings.

Here are some specific scientific research applications of Sulfo-EGS:

Protein Labeling and Crosslinking

  • Studying protein interactions: Sulfo-EGS is extensively used to crosslink proteins, allowing researchers to investigate how proteins interact with each other. This information is crucial for understanding various cellular processes and designing new drugs. [Source: Pierce, Thermo Scientific. Sulfo-EGS [ethylene glycol bis(sulfosuccinimidyl succinate)], ]
  • Protein structure analysis: By crosslinking proteins with known structures, Sulfo-EGS can help researchers infer the structures of unknown proteins. This approach provides valuable insights into protein function and potential therapeutic targets.

Chemical Biology Research

Sulfo-EGS serves as a versatile tool in chemical biology research, which investigates the interface of chemistry and biology. It can be employed in various applications, such as:

  • Studying cellular processes: Sulfo-EGS can be used to crosslink molecules within cells, helping researchers understand the complex interplay between different cellular components and their roles in various biological processes.
  • Investigating molecular mechanisms: By selectively crosslinking specific molecules, Sulfo-EGS can aid in elucidating the mechanisms underlying various cellular functions and signaling pathways.

Sulfo-EGS, or ethylene glycol bis(sulfosuccinimidyl succinate), is a water-soluble crosslinking reagent used extensively in biochemical research. It features a structure that includes two sulfosuccinimidyl ester groups, which are reactive towards primary amines, facilitating the formation of stable covalent bonds between biomolecules. This property makes Sulfo-EGS particularly valuable for creating crosslinked protein complexes and studying protein interactions.

Sulfo-EGS primarily undergoes reactions with primary amines to form stable amide bonds. The reaction mechanism involves the nucleophilic attack of the amine on the sulfosuccinimidyl ester, leading to the release of a sulfo-NHS (N-hydroxysuccinimide) moiety. The hydrolysis of the NHS ester can also occur, especially in dilute solutions or at higher pH levels, which may compete with the desired crosslinking reaction .

The general reaction can be summarized as follows:

  • Formation of Amide Bond:
    R NH2+Sulfo EGSR NH C O O Sulfo+by products\text{R NH}_2+\text{Sulfo EGS}\rightarrow \text{R NH C O O Sulfo}+\text{by products}
  • Hydrolysis Reaction:
    Sulfo EGS+H2OHydrolyzed Product+NHS\text{Sulfo EGS}+\text{H}_2\text{O}\rightarrow \text{Hydrolyzed Product}+\text{NHS}

Sulfo-EGS is utilized in various biological applications, particularly in studies involving protein interactions and structural biology. Its ability to crosslink proteins enables researchers to stabilize transient interactions and analyze complex formations. Additionally, it has been shown to facilitate cell membrane permeability for certain biomolecules, allowing for intracellular studies .

The synthesis of Sulfo-EGS typically involves the reaction of ethylene glycol with succinic anhydride to form the bis(succinimidyl) derivative. This compound is then sulfated to enhance its solubility in aqueous environments. Common solvents used during synthesis include dimethyl sulfoxide and dimethylformamide, which help dissolve the compound before it is added to aqueous solutions .

General Synthesis Steps:

  • Preparation of Ethylene Glycol Bis(succinic Anhydride).
  • Sulfation of the Bis(succinic Anhydride).
  • Purification through methods such as precipitation or chromatography.

Sulfo-EGS is widely used in various scientific fields:

  • Protein Crosslinking: To study protein-protein interactions and stabilize complexes for structural analysis.
  • Bioconjugation: For labeling proteins or other biomolecules with fluorescent tags or other labels.
  • Cell Biology: To investigate cellular mechanisms and pathways by linking proteins within cells.

Interaction studies using Sulfo-EGS often focus on understanding protein dynamics and complex formations. By crosslinking proteins within a biological system, researchers can analyze resulting complexes through techniques such as mass spectrometry or gel electrophoresis. These studies provide insights into protein function and interactions that are crucial for understanding cellular processes .

Several compounds exhibit similar properties to Sulfo-EGS, primarily in their role as crosslinkers or bioconjugation agents:

Compound NameStructure TypeUnique Features
Ethylene Glycol Bis(succinimidyl Succinate)Non-sulfated version of Sulfo-EGSLess soluble in water but retains similar reactivity
Disuccinimidyl SuberateLonger chain crosslinkerOffers different spacer lengths for varied crosslinking
N-HydroxysuccinimideSimple amine-reactive compoundUsed primarily for labeling rather than crosslinking

Sulfo-EGS stands out due to its enhanced water solubility and ability to react under mild conditions, making it suitable for biological applications where harsh conditions may denature proteins .

Hydrogen Bond Acceptor Count

18

Exact Mass

659.97914264 g/mol

Monoisotopic Mass

659.97914264 g/mol

Heavy Atom Count

42

Dates

Modify: 2024-04-14

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